BenchChemオンラインストアへようこそ!

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile

Thymidine phosphorylase inhibition Angiogenesis Structure-activity relationship

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile (CAS 303986-54-1, C₁₂H₉N₃O₃, MW 243.22) is a 1,3-disubstituted imidazolidine-2,4,5-trione (parabanic acid) derivative bearing a benzyl group at the N3 position and an acetonitrile side chain at N1. This scaffold belongs to a class of compounds that has been investigated as inhibitors of thymidine phosphorylase, pyruvate carboxylase, and aldose reductase, with biological activity heavily modulated by both the N3-arylalkyl substituent and the nature of the N1-side chain.

Molecular Formula C12H9N3O3
Molecular Weight 243.222
CAS No. 303986-54-1
Cat. No. B2566727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile
CAS303986-54-1
Molecular FormulaC12H9N3O3
Molecular Weight243.222
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC#N
InChIInChI=1S/C12H9N3O3/c13-6-7-14-10(16)11(17)15(12(14)18)8-9-4-2-1-3-5-9/h1-5H,7-8H2
InChIKeyARIHSFZUYJKOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile (CAS 303986-54-1): Core Identity and Class Context for Scientific Procurement


2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile (CAS 303986-54-1, C₁₂H₉N₃O₃, MW 243.22) is a 1,3-disubstituted imidazolidine-2,4,5-trione (parabanic acid) derivative bearing a benzyl group at the N3 position and an acetonitrile side chain at N1 . This scaffold belongs to a class of compounds that has been investigated as inhibitors of thymidine phosphorylase, pyruvate carboxylase, and aldose reductase, with biological activity heavily modulated by both the N3-arylalkyl substituent and the nature of the N1-side chain [1]. The acetonitrile moiety differentiates this compound from the more commonly studied acetic acid and ester analogs, providing a nitrile handle with distinct reactivity (e.g., reduction to amine, hydrolysis to acid, cycloaddition chemistry) that is not accessible to carboxylate-terminated congeners [2]. This compound is primarily positioned as a synthetic building block for medicinal chemistry and chemical biology applications, with commercial availability at ≥97–98% purity from specialty chemical suppliers .

Why 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile Cannot Be Interchanged with In-Class Analogs: The N1-Side Chain Determines Reactivity and Biological Profile


Within the 3-benzyl-2,4,5-trioxoimidazolidine family, the N1 substituent is the principal determinant of both chemical reactivity and pharmacological activity [1]. The acetic acid analog (CAS 128043-86-7) terminates in a carboxylic acid that ionizes at physiological pH, limiting passive membrane permeability, whereas the acetonitrile analog is neutral and may exhibit improved permeability in cellular assays [2]. In thymidine phosphorylase inhibition, even subtle changes—such as carboxylic acid versus amide versus ester at the N1 position—shift IC₅₀ values by orders of magnitude [1]. For procurement decisions, substituting the acetonitrile compound with the acid, amide, or ethyl-substituted derivatives (e.g., CAS 1197627-92-1) introduces a different functional group that alters solubility, metabolic stability, and the available downstream synthetic transformations, undermining both SAR reproducibility and synthetic planning [3].

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile: Quantitative Differentiation Evidence Against Closest Analogs


N1-Acetonitrile vs. N1-Acetic Acid: Functional Group Impact on Enzyme Inhibition Potency (Thymidine Phosphorylase)

In a systematic SAR study of 2,4,5-trioxoimidazolidines as thymidine phosphorylase (TP) inhibitors, the N1-acetic acid derivative (3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid exhibited an IC₅₀ of 0.264 μM [1], whereas the 1-benzyl-imidazolidine-2,4,5-trione (lacking an N1-side chain) showed an IC₅₀ of 0.115 μM [2]. The best compound in the series, 3-(2,4,5-trioxo-3-phenylethyl-imidazolidin-1-yl)propionamide, achieved an IC₅₀ of 40 μM against E. coli TP [2]. Although the acetonitrile analog was not directly tested in this study, the data demonstrate that N1-side chain identity modulates TP inhibitory activity by at least 350-fold across the series, confirming that the N1-acetonitrile variant cannot be assumed equipotent to its acid or amide counterparts without direct measurement.

Thymidine phosphorylase inhibition Angiogenesis Structure-activity relationship

Nitrile vs. Ester Side Chain: Pyruvate Carboxylase Inhibitory Potency and Membrane Permeability

A 2024 study identified alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates (esters) as the most potent pyruvate carboxylase (PC) inhibitors in the imidazolidinetrione series, with IC₅₀ values between 3 and 12 μM [1]. The ester derivatives also demonstrated high passive permeability across an artificial membrane, a property relevant to cellular activity [1]. While the acetonitrile analog was not directly evaluated, its neutral, non-hydrolyzable nitrile group is predicted to confer superior metabolic stability compared to the ester series, which is susceptible to plasma and intracellular esterases. This differential chemical stability can be advantageous in assay systems where ester hydrolysis would confound SAR interpretation or reduce effective inhibitor concentration over time.

Pyruvate carboxylase inhibition Cancer metabolism Metabolic disease

Aldose Reductase Selectivity: Class-Level Evidence That N1-Side Chain Determines AR/ALR Selectivity Ratio

In the landmark 1996 study of 3-(arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic acids as aldose reductase (AR) inhibitors, several compounds achieved an ALR/AR selectivity ratio exceeding 1000 (IC₅₀(ALR)/IC₅₀(AR) > 1000), with 3-(3-nitrobenzyl)-2,4,5-trioxoimidazolidine-1-acetic acid (NZ-314) advanced to clinical development [1]. The 3-benzyl-acetic acid analog, structurally closest to the target acetonitrile compound, was included in the initial SAR series [1]. Although direct AR/ALR selectivity data for the acetonitrile variant have not been published, the class-level data establish that the trioxoimidazolidine scaffold can deliver exceptional isoform selectivity when appropriately substituted. The nitrile group may further modulate selectivity through altered hydrogen-bonding capacity compared to the carboxylic acid.

Aldose reductase inhibition Diabetic complications Enzyme selectivity

Synthetic Utility: Acetonitrile as a Differentiated Handle for Downstream Derivatization vs. Carboxylic Acid or Ester Analogs

The acetonitrile group at N1 enables synthetic transformations that are inaccessible to the corresponding acetic acid (CAS 128043-86-7), ethyl ester (CAS 128043-67-4), or acetamide analogs . Specifically, the nitrile can be reduced to a primary amine (catalytic hydrogenation or LiAlH₄), hydrolyzed to the carboxylic acid under controlled conditions, or utilized in [3+2] cycloaddition reactions to construct tetrazole or other heterocyclic derivatives . This synthetic versatility makes the acetonitrile compound a more flexible advanced intermediate for parallel library synthesis than the terminal acid or amide congeners, which require activation (e.g., coupling reagents) for further derivatization.

Synthetic building block Nitrile reactivity Medicinal chemistry diversification

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile: Evidence-Anchored Application Scenarios for Scientific Procurement


Thymidine Phosphorylase Inhibitor Lead Optimization: SAR Exploration of N1-Side Chain Modifications

Based on the demonstrated 350-fold IC₅₀ range across N1-side chain variants in the thymidine phosphorylase inhibitor series [1], the acetonitrile compound serves as a key intermediate for exploring whether a neutral, non-ionizable N1 substituent can improve upon the micromolar potency of the acid and amide leads. The nitrile can be further elaborated (reduction to amine, tetrazole formation) to probe hydrogen-bonding interactions in the TP active site. This application is directly anchored to the quantitative SAR data showing that the 1-benzyl-imidazolidine-2,4,5-trione core (IC₅₀ = 0.115 μM) benefits from additional N1 functionality [1].

Pyruvate Carboxylase Probe Development: Non-Hydrolyzable Analog for Cellular Target Engagement Studies

The 2024 identification of alkyl imidazolidinetrione acetates as PC inhibitors (IC₅₀ 3–12 μM) with high passive permeability establishes the scaffold's potential for intracellular target engagement [2]. The acetonitrile analog provides a metabolically stable alternative to the ester series: whereas esters are susceptible to rapid intracellular hydrolysis, the nitrile group persists under physiological conditions, enabling more accurate correlation between extracellular concentration and target occupancy. This is critical for dose-response and target engagement assays in cellular models of cancer metabolism or metabolic disease [2].

Aldose Reductase Inhibitor Diversification: Non-Acidic Scaffold for Improved Pharmacokinetics

The class-defining selectivity of trioxoimidazolidine-1-acetic acids for AR over ALR (selectivity ratio >1000) was established with carboxylic acid-bearing compounds such as NZ-314 [3]. The acetonitrile derivative offers a non-acidic entry point into this pharmacophore, potentially improving oral bioavailability by reducing the fraction of ionized drug at intestinal pH. It can be used as a precursor for generating novel AR inhibitors with neutral or basic N1 substituents, while preserving the 3-benzyl substitution pattern that contributes to AR affinity in the parent series [3].

Medicinal Chemistry Building Block for Parallel Library Synthesis

As a synthetically versatile building block with three distinct derivatization pathways accessible from the nitrile group , this compound enables efficient parallel synthesis of diverse trioxoimidazolidine libraries. Unlike the carboxylic acid analog, which requires separate activation steps for each coupling reaction, the acetonitrile can be reduced, hydrolyzed, or cycloadded in a single synthetic step, streamlining library production for hit discovery campaigns targeting the enzyme classes (TP, PC, AR) for which the scaffold has validated activity [1][2][3].

Quote Request

Request a Quote for 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.